molecular formula C7H4Cl2N2S B12823437 2,5-Dichloro-4-thiocyanatoaniline CAS No. 772-12-3

2,5-Dichloro-4-thiocyanatoaniline

Cat. No.: B12823437
CAS No.: 772-12-3
M. Wt: 219.09 g/mol
InChI Key: WDJPAFMZPHJGBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloro-4-thiocyanatoaniline is an organic compound with the molecular formula C7H4Cl2N2S. It is a derivative of aniline, where two chlorine atoms are substituted at the 2nd and 5th positions, and a thiocyanate group is attached at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4-thiocyanatoaniline typically involves the thiocyanation of 2,5-dichloroaniline. One efficient method includes the use of N-bromosuccinimide (NBS) and potassium thiocyanate (KSCN) as reagents. The reaction is carried out in an organic solvent like methanol at low temperatures (0-5°C) to ensure regioselectivity and high yield .

Industrial Production Methods: In an industrial setting, the synthesis might involve the reaction of 2,5-dichloroaniline with ethyl fumaroyl chloride in the presence of anhydrous potassium carbonate in dry acetone. The mixture is heated under reflux for several hours, followed by recrystallization to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-4-thiocyanatoaniline undergoes various chemical reactions, including:

    Substitution Reactions: The thiocyanate group can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less documented.

Common Reagents and Conditions:

    Electrophilic Thiocyanation: Using NBS and KSCN in methanol.

    Substitution: Various nucleophiles can be used to replace the thiocyanate group under controlled conditions.

Major Products: The primary product of these reactions is the substituted aniline derivative, which can be further modified for various applications .

Scientific Research Applications

2,5-Dichloro-4-thiocyanatoaniline has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 2,5-Dichloro-4-thiocyanatoaniline is not fully understood. it is believed to exert its antimicrobial effects by interacting with microbial cell membranes, leading to cell lysis and death. The thiocyanate group may play a crucial role in this interaction, possibly by forming disulfide bonds with cysteine residues in proteins .

Comparison with Similar Compounds

Uniqueness: 2,5-Dichloro-4-thiocyanatoaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its potential as an antimicrobial agent and its role in various chemical syntheses highlight its importance in scientific research and industrial applications .

Properties

CAS No.

772-12-3

Molecular Formula

C7H4Cl2N2S

Molecular Weight

219.09 g/mol

IUPAC Name

(4-amino-2,5-dichlorophenyl) thiocyanate

InChI

InChI=1S/C7H4Cl2N2S/c8-4-2-7(12-3-10)5(9)1-6(4)11/h1-2H,11H2

InChI Key

WDJPAFMZPHJGBI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)SC#N)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.